molecular formula C12H20FNO5 B13015072 2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)aceticacid

2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)aceticacid

Cat. No.: B13015072
M. Wt: 277.29 g/mol
InChI Key: UFNDDNHOYAGTJA-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated tetrahydropyran ring. Compounds like this are often used in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid typically involves multiple steps:

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the acetic acid moiety: This can be achieved through carboxylation reactions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The Boc group is commonly used to protect amino groups during multi-step synthesis.

Biology

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.

Industry

    Material Science: Can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In drug development, it might interact with specific molecular targets like enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid: Lacks the Boc protecting group.

    2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Lacks the fluorine atom.

Uniqueness

The presence of both the Boc protecting group and the fluorinated tetrahydropyran ring makes 2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid unique. The Boc group provides stability during synthesis, while the fluorine atom can impart specific electronic and steric properties.

Properties

Molecular Formula

C12H20FNO5

Molecular Weight

277.29 g/mol

IUPAC Name

2-(4-fluorooxan-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C12H20FNO5/c1-11(2,3)19-10(17)14-8(9(15)16)12(13)4-6-18-7-5-12/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

UFNDDNHOYAGTJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCOCC1)F

Origin of Product

United States

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